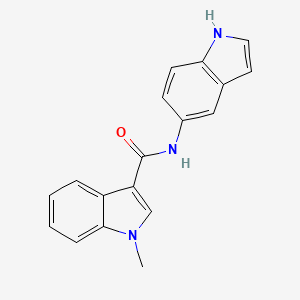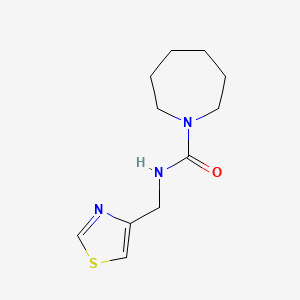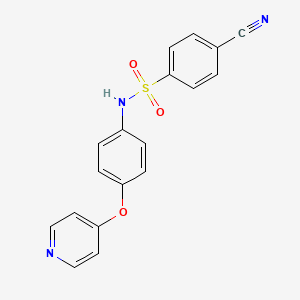
N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide is a compound belonging to the indole family, which is characterized by a benzene ring fused to a pyrrole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide typically involves the reaction of 1-methyl-1H-indole-3-carboxylic acid with 1H-indol-5-amine under appropriate conditions. One common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the carboxamide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted indole compounds, which can have varied biological and chemical properties .
Scientific Research Applications
N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity. For example, it may inhibit enzymes involved in cell signaling pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1H-indol-5-yl)benzamide
- N-(1H-indol-5-yl)-4-methylbenzenesulfonamide
- 3-fluoro-N-1H-indol-5-yl-5-morpholin-4-ylbenzamide
Uniqueness
N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide is unique due to its specific substitution pattern and the presence of both indole rings, which confer distinct chemical and biological properties. This compound’s ability to interact with a wide range of molecular targets makes it a valuable candidate for further research and development .
Properties
IUPAC Name |
N-(1H-indol-5-yl)-1-methylindole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c1-21-11-15(14-4-2-3-5-17(14)21)18(22)20-13-6-7-16-12(10-13)8-9-19-16/h2-11,19H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXDCLKMRMQJCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(1-Benzofuran-2-yl)imidazo[2,1-a]phthalazin-6-amine](/img/structure/B7542790.png)

![N-propyl-1-[3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoyl]piperidine-3-carboxamide](/img/structure/B7542811.png)



![1-(imidazo[1,2-a]pyridine-2-carbonyl)-N-propylpiperidine-3-carboxamide](/img/structure/B7542837.png)
![N-(2-methoxy-5-methylphenyl)-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-4-oxobutanamide](/img/structure/B7542843.png)
![4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B7542847.png)
![1-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]-3-(2-oxo-2-piperidin-1-ylethyl)urea](/img/structure/B7542854.png)


![5-[[5-Phenyl-1-(2,2,2-trifluoroethyl)imidazol-2-yl]sulfanylmethyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7542891.png)
![2-Phenyl-2-[5-phenyl-1-(2,2,2-trifluoroethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B7542897.png)
